molecular formula C13H14N2O3 B2974376 N-(prop-2-yn-1-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide CAS No. 1903399-92-7

N-(prop-2-yn-1-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

Cat. No.: B2974376
CAS No.: 1903399-92-7
M. Wt: 246.266
InChI Key: PCDYANKTIZZIMO-UHFFFAOYSA-N
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Description

N-(prop-2-yn-1-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide (CAS 1903399-92-7) is a high-purity chemical building block designed for advanced research applications, particularly in the field of proteolysis-targeting chimeras (PROTACs) . This compound features an isonicotinamide core functionalized with a tetrahydrofuran-3-yloxy ether and a prop-2-yn-1-yl (propargyl) amide group. Its molecular formula is C13H14N2O3, with a molecular weight of 246.26 g/mol . The propargyl group serves as a critical handle for further synthetic modification via click chemistry, enabling researchers to efficiently conjugate this molecule to other ligands, such as E3 ubiquitin ligase binders, in the construction of heterobifunctional PROTAC degrader molecules . PROTACs are a revolutionary therapeutic modality that catalyze the targeted ubiquitination and degradation of disease-causing proteins, and the chemical nature of the linker, including its composition and attachment points, plays a major role in the resulting efficacy and metabolic stability of the PROTAC . This product is offered with a guaranteed purity of 90% or higher and is strictly intended for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers can leverage this compound to develop novel chemical probes for investigating protein function and for the discovery of new therapeutic strategies.

Properties

IUPAC Name

2-(oxolan-3-yloxy)-N-prop-2-ynylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-5-15-13(16)10-3-6-14-12(8-10)18-11-4-7-17-9-11/h1,3,6,8,11H,4-5,7,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDYANKTIZZIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CC(=NC=C1)OC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(prop-2-yn-1-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-fibrotic properties and modulation of various cellular pathways. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a prop-2-ynyl group and a tetrahydrofuran moiety attached to an isonicotinamide backbone. This structural configuration is believed to contribute to its biological efficacy.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of TGF-beta Signaling : The compound has been shown to inhibit the transforming growth factor-beta (TGF-beta) signaling pathway, which is crucial in fibrogenesis. By blocking this pathway, the compound potentially reduces fibrosis in various tissues .
  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could mitigate oxidative stress in cells, thereby protecting against cellular damage .
  • Modulation of Inflammatory Responses : The compound may also influence inflammatory pathways, contributing to its anti-fibrotic effects by reducing inflammation in affected tissues .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

StudyBiological ActivityMethodologyKey Findings
Anti-fibroticIn vitroInhibition of TGF-beta signaling pathway; reduced collagen deposition in fibroblasts.
AntioxidantCell assaysDecreased reactive oxygen species (ROS) levels; enhanced cell viability under oxidative stress.
Anti-inflammatoryAnimal modelsReduced levels of pro-inflammatory cytokines; improved tissue healing in fibrosis models.

Case Studies

  • Fibrosis Model : In a study involving lung fibrosis induced by bleomycin in mice, administration of this compound resulted in significant reductions in lung collagen content and improved pulmonary function compared to control groups .
  • Oxidative Stress : A separate investigation assessed the compound's effects on human dermal fibroblasts subjected to oxidative stress. Results indicated that treatment with the compound led to a marked decrease in apoptosis and an increase in antioxidant enzyme activity, suggesting protective effects against oxidative damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(prop-2-yn-1-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide with analogs sharing key structural motifs, such as propargyl amides, tetrahydrofuran-containing derivatives, and substituted isonicotinamides.

Propargyl Amide Derivatives

  • 2-Iodo-N-(prop-2-yn-1-yl)acetamide () :
    This compound shares the propargyl amide group but lacks the pyridine and tetrahydrofuran moieties. Synthesized via EDCI/DMAP coupling of 2-iodoacetic acid and propargylamine, it is used in click chemistry or as a halogenated synthon. Its reactivity contrasts with the target compound, as the iodoacetamide group enables nucleophilic substitution, whereas the isonicotinamide core in the target compound may engage in π-π stacking or hydrogen bonding .
Feature Target Compound 2-Iodo-N-(prop-2-yn-1-yl)acetamide
Core Structure Pyridine (isonicotinamide) Acetamide
Substituents THF-3-yloxy, propargyl Iodo, propargyl
Reactivity Alkyne for click chemistry; THF for solubility Iodo for nucleophilic substitution

Tetrahydrofuran-Containing Amides

  • 3-(5-{[(1R,2S)-2-[(2,2-Difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide (): This patented compound incorporates a tetrahydrofuran-3-yl group linked to a benzamide scaffold. The THF group here likely enhances metabolic stability and solubility, a feature shared with the target compound. However, the absence of a propargyl group limits its utility in conjugation reactions .
Feature Target Compound THF-Containing Benzamide ()
Core Structure Pyridine (isonicotinamide) Benzamide
Substituents THF-3-yloxy, propargyl THF-3-yl, benzodioxin, difluoropropanoyl
Therapeutic Potential Undocumented Likely kinase/protease inhibitor

Substituted Isonicotinamides

  • The chloro and phenyl groups influence its reactivity as a monomer in polyimide synthesis.

Key Research Findings and Gaps

  • However, analogous propargyl amides (e.g., ) suggest coupling reactions (e.g., EDCI-mediated) between isonicotinic acid derivatives and propargylamine.
  • Spectroscopic Characterization : Techniques such as NMR, IR, and MALDI-MS (as applied to n-TY-CN in ) would be critical for confirming the structure of the target compound. For instance, the propargyl group’s terminal alkyne proton would appear as a singlet near δ 2.5 ppm in ¹H-NMR .
  • Biological Activity: No direct studies on the target compound are cited. However, THF-containing amides () and propargyl derivatives () are often explored in drug discovery, suggesting plausible applications in targeted therapies or bioconjugation.

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